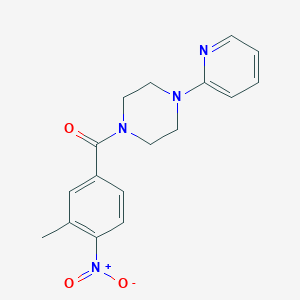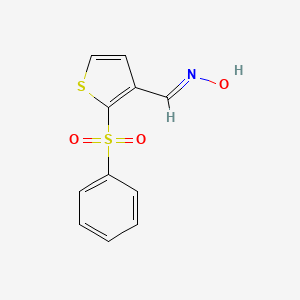
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that can be used in the synthesis of a range of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to exhibit fluorescent properties, making it useful in biological imaging. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime in lab experiments include its versatility in the synthesis of biologically active compounds and its fluorescent properties for biological imaging. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
Future Directions
For research on 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime include the development of new synthetic methods for the compound and its derivatives. Further studies are also needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the development of new therapeutic agents and biological imaging tools.
In conclusion, this compound is a versatile molecule that has gained significant attention in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the development of new therapeutic agents and biological imaging tools.
Synthesis Methods
The synthesis of 2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime involves the reaction of 2-(phenylsulfonyl)thiophene-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The product is obtained in good yield and purity after purification using column chromatography.
Scientific Research Applications
2-(phenylsulfonyl)-3-thiophenecarbaldehyde oxime has been widely used in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes for biological imaging and in the development of organic electronic devices.
properties
IUPAC Name |
(NE)-N-[[2-(benzenesulfonyl)thiophen-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-12-8-9-6-7-16-11(9)17(14,15)10-4-2-1-3-5-10/h1-8,13H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZWNNVVNOMBM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CS2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
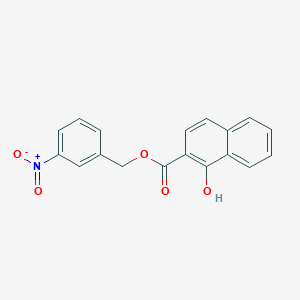
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
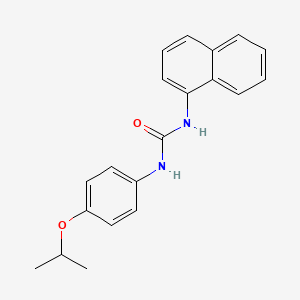
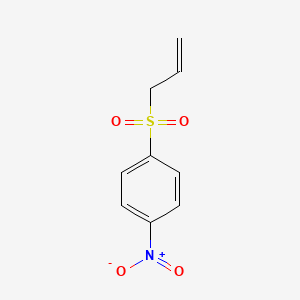
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
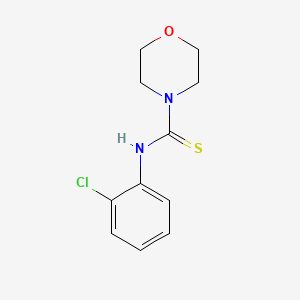

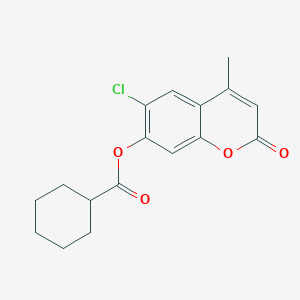

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
